molecular formula C22H45NO2 B12698654 N,N-Dimethyloleylamine acetate CAS No. 22968-84-9

N,N-Dimethyloleylamine acetate

Cat. No.: B12698654
CAS No.: 22968-84-9
M. Wt: 355.6 g/mol
InChI Key: JEHBDHQRPICJAX-AFEZEDKISA-N
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Description

N,N-Dimethyloleylamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamine group attached to an oleyl chain, with an acetate group as a counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloleylamine acetate can be synthesized through the reaction of oleylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:

  • Oleylamine reacts with dimethyl sulfate to form N,N-dimethyloleylamine.
  • The resulting N,N-dimethyloleylamine is then neutralized with acetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

  • Mixing oleylamine and dimethyl sulfate in a reactor.
  • Maintaining the reaction mixture at a specific temperature and pressure.
  • Neutralizing the reaction mixture with acetic acid.
  • Purifying the product through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloleylamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The acetate group can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N-dimethyloleylamine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N,N-dimethyloleylamine derivatives with different anions.

Scientific Research Applications

N,N-Dimethyloleylamine acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyloleylamine acetate involves its interaction with molecular targets through its surfactant properties. It can alter the surface tension of liquids, facilitating the formation of micelles and other structures. This property is crucial in its applications in drug delivery and other industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Dimethylacetamide
  • N,N-Dimethylbutylamine

Uniqueness

N,N-Dimethyloleylamine acetate is unique due to its long oleyl chain, which imparts distinct surfactant properties compared to other dimethylamine derivatives. This makes it particularly useful in applications requiring specific surface-active characteristics.

Properties

CAS No.

22968-84-9

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

acetic acid;(Z)-N,N-dimethyloctadec-9-en-1-amine

InChI

InChI=1S/C20H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h11-12H,4-10,13-20H2,1-3H3;1H3,(H,3,4)/b12-11-;

InChI Key

JEHBDHQRPICJAX-AFEZEDKISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(C)C.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(C)C.CC(=O)O

Origin of Product

United States

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